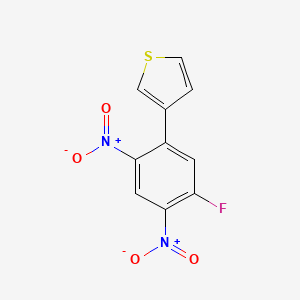

3-(5-Fluoro-2,4-dinitrophenyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5FN2O4S |

|---|---|

Molecular Weight |

268.22 g/mol |

IUPAC Name |

3-(5-fluoro-2,4-dinitrophenyl)thiophene |

InChI |

InChI=1S/C10H5FN2O4S/c11-8-3-7(6-1-2-18-5-6)9(12(14)15)4-10(8)13(16)17/h1-5H |

InChI Key |

LFEQYSUDOBIJJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 5 Fluoro 2,4 Dinitrophenyl Thiophene

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis of the target molecule reveals that the most logical and strategic disconnection is the carbon-carbon single bond between the thiophene (B33073) C-3 position and the phenyl ring. This disconnection simplifies the molecule into two key synthons: a 3-thienyl synthon and a 5-fluoro-2,4-dinitrophenyl synthon. This primary disconnection gives rise to several potential synthetic pathways, centered on which fragment acts as the nucleophile and which as the electrophile.

Primary Disconnection:

A visual representation of the key C-C bond disconnection.

A visual representation of the key C-C bond disconnection.This leads to two main forward-synthesis strategies:

Route A: Formation of the C-C bond using a nucleophilic 3-thienyl synthetic equivalent (e.g., an organometallic reagent like 3-thienylboronic acid, 3-thienylstannane, or 3-thienylzinc halide) and an electrophilic phenyl partner (e.g., a 1-halo-5-fluoro-2,4-dinitrobenzene). This approach is central to palladium-catalyzed cross-coupling reactions.

Route B: An alternative cross-coupling approach where the roles are reversed, using an electrophilic 3-thienyl derivative (e.g., 3-bromothiophene (B43185) or 3-iodothiophene) and a nucleophilic (5-fluoro-2,4-dinitrophenyl)organometallic reagent.

Route C: A direct C-H arylation approach, where the C-H bond at the 3-position of an unfunctionalized or pre-functionalized thiophene is directly coupled with a suitable 5-fluoro-2,4-dinitrophenyl halide.

Route D: A nucleophilic aromatic substitution (SNAr) pathway, where a nucleophilic thiophene species attacks a highly electron-deficient aromatic ring, such as 1-fluoro-2,4-dinitrobenzene (B121222). The two nitro groups strongly activate the ring towards such an attack, making this a highly viable strategy. pressbooks.pubyoutube.comyoutube.com

Considering the commercial availability and stability of the precursors, Route A and Route D are often the most practical and efficient strategies. The functional groups (fluoro and nitro) are typically installed on the phenyl ring prior to the coupling step, as their late-stage introduction onto the biaryl system would likely suffer from poor regioselectivity and harsh reaction conditions.

Convergent and Divergent Synthesis Routes to the Phenyl-Thiophene Core

The construction of the biaryl linkage between the phenyl and thiophene rings can be achieved through several powerful synthetic methods. Convergent strategies, where the two pre-functionalized aromatic rings are joined in a single step, are generally preferred for their efficiency.

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming C(sp²)–C(sp²) bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, this would typically involve the reaction of 3-thienylboronic acid with a halo-dinitrophenyl derivative, such as 1-bromo-5-fluoro-2,4-dinitrobenzene (B1267341). The reaction is valued for the operational simplicity and the generally low toxicity of the boron-based reagents. ntnu.noresearchgate.netresearchgate.neted.ac.uk

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide. wikipedia.org A plausible route would be the reaction between 3-(tributylstannyl)thiophene and 1-chloro- or 1-bromo-5-fluoro-2,4-dinitrobenzene. While highly effective, the toxicity of organotin compounds is a significant drawback. rsc.orgharvard.edulookchem.comresearchgate.net

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide. The higher reactivity of organozinc compounds often allows for milder reaction conditions compared to other coupling methods. The synthesis could proceed via the coupling of a 3-thienylzinc halide with the appropriate fluorodinitrophenyl halide. nih.govnih.govorganic-chemistry.orgtsukuba.ac.jppitt.edu

| Reaction Type | Thiophene Reagent | Phenyl Reagent | Typical Catalyst/Ligand System | Typical Base/Solvent |

| Suzuki-Miyaura | 3-Thienylboronic acid | 1-Bromo-5-fluoro-2,4-dinitrobenzene | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhos Precatalysts ntnu.no | K₂CO₃, Cs₂CO₃ / Toluene, Dioxane, H₂O researchgate.netnih.gov |

| Stille | 3-(Tributylstannyl)thiophene | 1-Iodo-5-fluoro-2,4-dinitrobenzene | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ rsc.org | LiCl, CuI (additive) / Toluene, DMF harvard.edu |

| Negishi | 3-Thienylzinc chloride | 1-Bromo-5-fluoro-2,4-dinitrobenzene | Pd(OAc)₂/CPhos, PdCl₂(PPh₃)₂ nih.govorganic-chemistry.org | THF, Toluene (co-solvent) nih.gov |

| This table presents illustrative examples of palladium-catalyzed cross-coupling conditions for forming phenyl-thiophene linkages. |

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization (e.g., halogenation or metallation) of one of the coupling partners. unipd.it In this context, the C-H bond of thiophene can be directly coupled with an aryl halide. While direct arylation of thiophene often favors the more acidic C-2 position, specific catalytic systems have been developed to achieve arylation at the C-3 position. mdpi.com

A potential route would involve the reaction of thiophene with 1-bromo-5-fluoro-2,4-dinitrobenzene in the presence of a suitable palladium catalyst. The reaction typically requires a palladium source, a ligand (often a phosphine (B1218219) or N-heterocyclic carbene), a base, and sometimes a carboxylate additive to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism. unipd.itresearchgate.net

| Catalyst System | Ligand | Base | Additive | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | P(tBu)₃ | Cs₂CO₃ | - | Dioxane | 100-120 |

| Pd(OAc)₂ | X-Phos | K₂CO₃ | Pivalic Acid | DMAc | 120-140 |

| PdCl₂ | P[OCH(CF₃)₂]₃ | K₂CO₃ | - | Toluene | 100 |

| This table outlines common catalytic systems used for the direct arylation of thiophenes. |

Regioselective Introduction and Manipulation of Fluorine and Nitro Functionalities

The precise placement of the fluorine atom and two nitro groups on the phenyl ring is critical. The most efficient synthetic strategies involve the preparation of a correctly substituted phenyl precursor prior to its coupling with the thiophene ring.

The introduction of nitro groups onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring.

For the synthesis of the key precursor, 1-fluoro-2,4-dinitrobenzene, the starting material is typically fluorobenzene. The fluorine atom is an ortho, para-director, albeit a deactivating one due to its strong inductive electron-withdrawing effect. researchgate.netstackexchange.comstackexchange.com

The standard protocol involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Mononitration of Fluorobenzene: The first nitration yields a mixture of o-nitrofluorobenzene and p-nitrofluorobenzene, with the para isomer typically predominating due to reduced steric hindrance. wisc.edu

Dinitration: The second nitration is performed on the mononitrated product. The nitro group is a strong deactivating group and a meta-director. The fluorine atom remains an ortho, para-director. When starting with 4-fluoro-1-nitrobenzene, the directing effects of both substituents guide the incoming nitronium ion to the C-2 position, yielding the desired 1-fluoro-2,4-dinitrobenzene with high regioselectivity. Milder nitrating conditions, such as using acetyl nitrate (B79036) or trifluoroacetyl nitrate, can sometimes offer improved control and yield. acs.org

While the target molecule's fluorine is on the phenyl ring, the principles of fluorination are broadly applicable. For this specific synthesis, the fluorine is best incorporated from the start by using fluorobenzene. However, an alternative and industrially significant method is to introduce the fluorine atom via nucleophilic aromatic substitution, known as the Halex (halide exchange) reaction.

This process typically involves reacting 1-chloro-2,4-dinitrobenzene (B32670) with a source of fluoride (B91410) ions, such as potassium fluoride (KF). The reaction is often carried out at elevated temperatures in a polar aprotic solvent like nitrobenzene (B124822) or dimethylformamide (DMF). wikiwand.com The strong electron-withdrawing effect of the two nitro groups at the ortho and para positions makes the C-1 carbon highly electrophilic and susceptible to nucleophilic attack, facilitating the displacement of the chloride ion by fluoride. pressbooks.pubyoutube.comyoutube.com This method is a classic route to producing 1-fluoro-2,4-dinitrobenzene, also known as Sanger's reagent. wikiwand.comdrugfuture.comwikipedia.orgnih.gov

Optimization of Reaction Conditions for Enhanced Selectivity and Yields

The synthesis of this compound, predominantly via nucleophilic aromatic substitution (SNAr), is highly dependent on carefully controlled reaction conditions to maximize the yield of the desired monosubstituted product and minimize the formation of disubstituted byproducts. rsc.orgrsc.org Key parameters that are typically optimized include the choice of solvent, reaction temperature, the nature of the base, and the stoichiometry of the reactants.

Researchers have found that the use of an excess of the electrophile, 1,5-difluoro-2,4-dinitrobenzene (B51812), can effectively suppress the formation of the disubstituted product. rsc.orgrsc.org The reaction is often carried out in polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), which are effective in solvating the intermediate species and facilitating the substitution reaction.

The selection of a suitable base is critical for the deprotonation of the nucleophile, thereby increasing its reactivity. Non-nucleophilic organic bases like 2,4,6-collidine or triethylamine (B128534) are frequently employed to scavenge the acid generated during the reaction without competing in the substitution. rsc.org Temperature control is also essential; while elevated temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Therefore, reactions are often conducted at moderate temperatures to balance reaction speed and selectivity.

Below is an interactive data table summarizing typical parameters investigated for the optimization of the synthesis of aryl thiophenes via SNAr reactions.

| Parameter | Variation | Rationale for Optimization | Typical Outcome |

| Solvent | Acetonitrile, DMF, THF, Dioxane | To enhance solubility of reactants and stabilize charged intermediates. | Polar aprotic solvents generally give higher yields. |

| Temperature (°C) | 25 - 100 | To balance reaction rate against the formation of byproducts. | Moderate temperatures often provide the best selectivity. |

| Base | 2,4,6-Collidine, Pyridine, Triethylamine, K₂CO₃ | To act as an acid scavenger without competing with the primary nucleophile. | Sterically hindered, non-nucleophilic bases are preferred. |

| Reactant Ratio (Electrophile:Nucleophile) | 1:1 to 4:1 | To favor monosubstitution over disubstitution. | An excess of the electrophile (1,5-difluoro-2,4-dinitrobenzene) minimizes the disubstituted product. rsc.orgrsc.org |

Novel Methodologies for Precursor Synthesis and Functional Group Interconversions

Advances in the synthesis of this compound are intrinsically linked to the development of efficient methods for preparing its key precursors and for subsequent chemical modifications.

Novel Methodologies for Precursor Synthesis

The primary precursors for the target compound are a thiophene synthon and 1,5-difluoro-2,4-dinitrobenzene.

1,5-Difluoro-2,4-dinitrobenzene (DFDNB): This crucial electrophile can be synthesized through several routes. Modern approaches focus on improving efficiency and safety. Methods include the direct fluorination of dinitrobenzene, the nitration of fluorobenzene, and diazotization of a monofluoro-dinitrobenzene precursor followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt (a Balz-Schiemann type reaction). smolecule.com The application of technologies like microreactors and microwave-assisted synthesis has been shown to significantly accelerate reaction rates, improve selectivity, and enhance safety, particularly in potentially hazardous nitration and fluorination steps. smolecule.com For instance, fluorination via Balz-Schiemann chemistry can be achieved with residence times of only a few seconds in a microreactor. smolecule.com

3-Thienylboronic Acid and its Derivatives: As a key component in potential cross-coupling strategies (e.g., Suzuki-Miyaura coupling), the synthesis of 3-thienylboronic acid has seen significant advancements. Noncryogenic protocols have been developed that avoid the need for extremely low temperatures. researchgate.net These often involve a halogen-magnesium exchange on a dihalothiophene, followed by quenching with a borate (B1201080) ester. researchgate.net Palladium-catalyzed and iridium-catalyzed borylation of C-H bonds on the thiophene ring represent more direct and atom-economical approaches. researchgate.net Furthermore, electrochemical polymerization methods have been developed to synthesize poly-3-thienylboronic acid, highlighting the versatility of this precursor. researchgate.netmdpi.com

Functional Group Interconversions

The thiophene ring is amenable to a variety of functional group interconversions, allowing for the synthesis of diverse derivatives. The reactivity of the thiophene ring is generally higher than that of benzene (B151609) in electrophilic substitution reactions, with the C2 and C5 positions being the most reactive. nih.govpharmaguideline.com

Common transformations include:

Electrophilic Aromatic Substitution: Halogenation, nitration, sulfonation, and Friedel-Crafts acylation can be performed on the thiophene ring, although conditions must often be milder than those used for benzene to avoid polymerization or decomposition.

Metal-Catalyzed Cross-Coupling: Thiophene halides or boronic acids can participate in reactions like Suzuki, Stille, and Heck couplings to form C-C bonds, enabling the attachment of various aryl or alkyl groups. nih.gov

Lithiation/Deprotonation: The protons on the thiophene ring can be abstracted by strong bases (like n-butyllithium) to form thienyllithium species. These powerful nucleophiles can then react with a wide range of electrophiles to introduce diverse functional groups. This method is particularly useful for functionalizing specific positions on the ring. beilstein-journals.org

Modern synthetic methods, such as multicomponent reactions (MCRs) like the Gewald reaction, offer efficient, one-pot syntheses of highly substituted aminothiophenes, which can serve as versatile intermediates for further elaboration. nih.govimpactfactor.org

Chemical Reactivity and Mechanistic Investigations of 3 5 Fluoro 2,4 Dinitrophenyl Thiophene

General Principles of Nucleophilic Aromatic Substitution (SNAr) on Activated Aryl Halides

The dinitrophenyl moiety of the molecule is expected to be reactive towards nucleophilic aromatic substitution. This type of reaction is a well-documented pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org

Nucleophilic Attack : A nucleophile adds to the carbon atom bearing the leaving group (in this case, fluorine), forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The presence of strong electron-withdrawing groups, such as the two nitro (NO₂) groups, is crucial for this reaction. wikipedia.org These groups activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate, particularly when they are positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

C-F Bond Activation and Displacement

In SNAr reactions, the carbon-fluorine (C-F) bond is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. Although the C-F bond is very strong, its breaking is typically not the rate-determining step of the SNAr mechanism. masterorganicchemistry.com The initial attack of the nucleophile to form the intermediate is usually the slower, rate-limiting step. masterorganicchemistry.com The high electronegativity of fluorine activates the ring towards this initial attack, often making fluoro-substituted compounds more reactive in SNAr than their chloro- or bromo- counterparts. masterorganicchemistry.com A wide variety of nucleophiles, including amines, alkoxides, and thiolates, are known to displace fluoride (B91410) in analogous dinitrofluorobenzene systems. nih.gov

Kinetic and Thermodynamic Aspects

For related compounds like 1-fluoro-2,4-dinitrobenzene (B121222), kinetic studies show that the reaction rate is highly dependent on the nucleophile, the solvent, and the presence of electron-withdrawing groups. nih.govrsc.org The formation of the Meisenheimer complex is the rate-determining step. rsc.org Thermodynamically, the reaction is driven by the formation of a stable aromatic product and the departure of a good leaving group. The high stability of the fluoride ion in polar solvents contributes to the thermodynamic favorability of the displacement.

Regioselectivity and Stereoelectronic Effects

In the case of 3-(5-Fluoro-2,4-dinitrophenyl)thiophene, nucleophilic attack is predicted to occur exclusively on the dinitrophenyl ring rather than the thiophene (B33073) ring. The dinitrophenyl ring is highly electron-deficient due to the two nitro groups, making it an excellent electrophile for SNAr. The attack will be directed at the carbon atom bonded to the fluorine atom (the C-5 position of the phenyl ring). This regioselectivity is dictated by the activation provided by the ortho and para nitro groups, which can effectively stabilize the resulting anionic intermediate through resonance. libretexts.org

General Principles of Electrophilic Aromatic Substitution on Thiophene

The thiophene ring is an electron-rich aromatic system and is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. pearson.comquora.com The sulfur atom can stabilize the cationic intermediate (the sigma complex) formed during the reaction through resonance. imperial.ac.uk

Site Selectivity of Electrophilic Attack

For thiophene itself, electrophilic substitution occurs preferentially at the C-2 (alpha) position, which is adjacent to the sulfur atom. pearson.com This preference is due to the greater resonance stabilization of the cationic intermediate formed by attack at C-2 compared to attack at C-3 (beta). quora.com However, the substituent already present on the ring plays a critical role in directing incoming electrophiles.

Influence of the Dinitrophenyl Substituent on Thiophene Reactivity

The 5-fluoro-2,4-dinitrophenyl group attached at the C-3 position of the thiophene ring is a strong electron-withdrawing group due to the inductive and resonance effects of the two nitro groups. Such deactivating groups decrease the electron density of the thiophene ring, making it significantly less reactive towards electrophilic attack compared to unsubstituted thiophene. femaflavor.org

This substituent would act as a meta-director in the context of a benzene ring. For the thiophene ring, it would deactivate all positions but would be expected to direct incoming electrophiles to the positions "meta" to itself, which are the C-5 and C-2 positions, while strongly deactivating the C-4 position. Predicting the precise regioselectivity between the C-2 and C-5 positions would require specific experimental or computational studies for this molecule.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is dominated by the two nitro groups on the phenyl ring. These strongly electron-withdrawing groups render the molecule susceptible to reduction and facilitate electron transfer processes.

Theoretical Electrochemistry and Frontier Molecular Orbital (FMO) Analysis

Theoretical calculations are crucial for predicting the electrochemical behavior and reactivity of a molecule. Frontier Molecular Orbital (FMO) theory, in particular, provides insight into the molecule's ability to donate or accept electrons by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO is anticipated to be centered on the electron-deficient dinitrophenyl moiety. The strong electron-withdrawing nature of the two nitro groups and the fluorine atom significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Computational studies on similar thiophene derivatives have shown that the introduction of electron-withdrawing groups leads to a stabilization of both the HOMO and LUMO levels, with a more pronounced effect on the LUMO. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netperiodicodimineralogia.itclockss.org This lowering of the LUMO energy facilitates electron transfer to the molecule.

Interactive Table: Theoretical FMO Properties

A hypothetical set of FMO properties for this compound, based on density functional theory (DFT) calculations of analogous compounds, is presented below. karazin.uajmaterenvironsci.com

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.85 | Indicates moderate electron-donating ability (localized on thiophene) |

| LUMO Energy | -3.45 | Indicates strong electron-accepting ability (localized on dinitrophenyl ring) |

| HOMO-LUMO Gap (ΔE) | 3.40 | Suggests high kinetic stability but susceptibility to nucleophilic/reductive attack |

| Electron Affinity | 3.20 | High value, consistent with the presence of strong electron-withdrawing groups |

| Ionization Potential | 7.10 | Moderate value, reflecting the electron-donating nature of the thiophene ring |

Note: These values are theoretical and for illustrative purposes.

Reduction Pathways of Nitro Groups and their Derivatives

The reduction of the nitro groups is a characteristic reaction of nitroaromatic compounds. This process can be achieved using various chemical reagents or electrochemical methods. The reduction typically proceeds in a stepwise manner, with the nitro group (-NO₂) being converted to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group.

The presence of two nitro groups on the same ring in this compound raises the possibility of selective reduction. The nitro group at the 2-position is sterically hindered by the adjacent thiophene ring, which might influence its reactivity compared to the nitro group at the 4-position. The electronic environment, influenced by the fluorine and thiophene substituents, will also play a role in directing the reduction.

Commonly used reducing agents for nitroarenes include:

Catalytic hydrogenation (e.g., H₂, Pd/C)

Metals in acidic media (e.g., Fe, Sn, Zn in HCl)

Hydrosulfites (e.g., Na₂S₂O₄)

The reduction can be envisioned to proceed through the following general pathway, potentially allowing for the isolation of intermediates under controlled conditions:

First Reduction: One of the nitro groups is reduced to an amino group, forming a fluoro-nitro-aminophenyl-thiophene derivative.

Second Reduction: The remaining nitro group is reduced to yield the corresponding diamino-phenyl-thiophene.

The specific regioselectivity of the first reduction step would depend on the reaction conditions and the subtle electronic and steric differences between the two nitro groups.

Transition Metal-Catalyzed Transformations and C-H Functionalization

Transition metal catalysis offers powerful tools for the selective functionalization of C-H bonds, providing efficient routes to modify complex organic molecules.

Functionalization of the Thiophene Ring and the Phenyl-Thiophene Linkage

The thiophene ring in this compound possesses C-H bonds that are susceptible to functionalization. Palladium-catalyzed direct C-H arylation is a well-established method for functionalizing thiophenes. rsc.orgdss.go.thrsc.org For a 3-substituted thiophene, this reaction typically occurs at the C2 and/or C5 positions, which are the most activated sites.

Given the substitution pattern of the target molecule, the C2 and C5 positions of the thiophene ring are available for functionalization. The reaction would likely proceed via a concerted metalation-deprotonation mechanism, with the regioselectivity influenced by the steric and electronic properties of the dinitrophenyl substituent. It is plausible that functionalization would preferentially occur at the less sterically hindered C5 position.

Interactive Table: Potential Palladium-Catalyzed C-H Arylation Reactions

| Position on Thiophene | Reagent | Catalyst System (Example) | Potential Product |

| C5 | Aryl bromide | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | 3-(5-Fluoro-2,4-dinitrophenyl)-5-arylthiophene |

| C2 | Aryl iodide | Palladium NNC-pincer complex | 3-(5-Fluoro-2,4-dinitrophenyl)-2-arylthiophene |

Functionalization of the C-H bonds on the dinitrophenyl ring is more challenging due to the deactivating effect of the nitro groups. However, specialized directing group strategies in transition metal catalysis could potentially enable functionalization at the C6 position of the phenyl ring. mdpi.comnih.govresearchgate.netresearchgate.netpitt.edu

Thermal and Photochemical Reactivity Profiles

The presence of nitro groups also imparts specific thermal and photochemical properties to this compound.

Thermal Reactivity: Nitroaromatic compounds are known for their energetic properties and can undergo thermal decomposition, often in an exothermic manner. The decomposition of related compounds like 2,4-dinitrophenylhydrazine (B122626) has been shown to be a multi-step process that occurs after melting. researchgate.net The primary step in the thermolysis of many nitro-containing compounds is the cleavage of the C-NO₂ or N-O bond. nih.govnwpu.edu.cn For this compound, thermal stress is expected to initiate decomposition through the cleavage of the nitro groups, potentially leading to the formation of gaseous products like NO₂ and NO, and a complex mixture of condensed-phase products. The thermal stability would be comparable to other dinitrophenyl derivatives.

Photochemical Reactivity: The photochemistry of nitroaromatic compounds is rich and involves various excited-state processes. rsc.orgrsc.org Upon absorption of UV light, these molecules can undergo several transformations: researchgate.net

Intersystem Crossing: Nitroaromatic compounds often exhibit efficient intersystem crossing from the singlet excited state to the triplet state. rsc.orgrsc.org

Nitro-Nitrite Rearrangement: A common photochemical reaction is the rearrangement of the nitro group to a nitrite (B80452) group (-ONO), which can then lead to further reactions.

Photoreduction: In the presence of a hydrogen donor, the excited nitro group can be reduced.

NO Dissociation: Photodissociation of the C-NO₂ bond can occur, leading to the formation of a phenyl radical and nitrogen dioxide. rsc.org

For this compound, irradiation with UV light could lead to a variety of products resulting from these pathways. The specific outcome would be dependent on the wavelength of light and the reaction medium. For instance, photolysis in a hydrogen-donating solvent might favor photoreduction of the nitro groups, while gas-phase photolysis could lead to fragmentation. iupac.org

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of "3-(5-Fluoro-2,4-dinitrophenyl)thiophene" in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, complex spin systems and overlapping signals necessitate the use of two-dimensional (2D) NMR experiments for unambiguous assignment. Techniques such as COSY, HSQC, and HMBC are critical for assembling the molecular puzzle.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct regions for the thiophene (B33073) and dinitrophenyl protons. The thiophene protons would typically appear in the aromatic region (~7.0-8.0 ppm), with their specific shifts and coupling constants dictated by their positions on the ring. The two protons on the dinitrophenyl ring will also resonate in the downfield aromatic region, likely deshielded by the electron-withdrawing nitro groups. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. nih.govresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would establish proton-proton couplings (²JHH, ³JHH) within each aromatic ring. For the thiophene moiety, cross-peaks would connect adjacent protons, confirming their relative positions. Similarly, a cross-peak between H-3' and H-6' on the dinitrophenyl ring would verify their ortho-para relationship to the nitro and fluoro groups. harvard.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already-assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for confirming the connection between the two aromatic rings. It reveals long-range (typically 2-3 bond) correlations between protons and carbons. A key expected correlation would be between the thiophene proton at position 2 or 4 and the dinitrophenyl carbon at C-1', providing unequivocal evidence of the C-C bond linking the two rings.

The following table summarizes the expected chemical shift assignments based on analogous structures.

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| Thiophene H-2 | ~7.5 - 8.0 | ~125 - 130 | C-4, C-1' |

| Thiophene H-4 | ~7.2 - 7.6 | ~127 - 132 | C-2, C-5, C-1' |

| Thiophene H-5 | ~7.4 - 7.8 | ~123 - 128 | C-3, C-4 |

| Phenyl H-3' | ~7.6 - 8.0 | ~115 - 120 (d, JCF) | C-1', C-5', C-NO₂ |

| Phenyl H-6' | ~8.7 - 9.0 | ~128 - 133 (d, JCF) | C-1', C-2', C-4' |

| Thiophene C-2 | - | ~125 - 130 | H-2, H-4 |

| Thiophene C-3 | - | ~138 - 142 | H-2, H-4, H-5 |

| Thiophene C-4 | - | ~127 - 132 | H-2, H-4, H-5 |

| Thiophene C-5 | - | ~123 - 128 | H-4, H-5 |

| Phenyl C-1' | - | ~130 - 135 | H-2 (Thiophene), H-6' |

| Phenyl C-2' | - | ~140 - 145 (d, JCF) | H-3' |

| Phenyl C-3' | - | ~115 - 120 (d, JCF) | H-3' |

| Phenyl C-4' | - | ~148 - 152 | H-3', H-6' |

| Phenyl C-5' | - | ~155 - 160 (d, JCF) | H-6' |

| Phenyl C-6' | - | ~128 - 133 (d, JCF) | H-6' |

| Note: 'd' indicates a doublet due to C-F coupling. |

The presence of two bulky nitro groups ortho and para to the thiophene substituent creates significant steric hindrance around the C3-C1' single bond. This hindrance can restrict free rotation, leading to a phenomenon known as atropisomerism, where distinct, non-interconverting rotational conformers (rotamers) can exist. nih.govcaltech.edu Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is the primary tool for investigating such rotational dynamics. nih.govresearchgate.net

At low temperatures, the rotation around the biaryl bond is slow on the NMR timescale. If the barrier is high enough, separate signals may be observed for chemically equivalent protons or carbons in the different rotamers. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals broaden and merge into a single, time-averaged signal. By analyzing the line shape changes and the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the conformational stability. nih.gov For a molecule like "this compound," the significant steric clash between the thiophene ring and the ortho-nitro group is expected to result in a substantial rotational barrier.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com It provides valuable information about the local electronic environment of the fluorine atom.

Furthermore, the ¹⁹F nucleus will couple with nearby protons, providing structural information through spin-spin coupling constants (J-couplings). The spectrum would be expected to show:

A three-bond coupling (³JHF) to the proton at the C-6' position.

A four-bond coupling (⁴JHF) to the proton at the C-3' position.

The magnitudes of these coupling constants can provide further insight into the geometry and electronic structure of the dinitrophenyl ring.

| Parameter | Expected Value | Information Provided |

| ¹⁹F Chemical Shift (δ) | -90 to -120 ppm (relative to CFCl₃) | Electronic environment, deshielding by NO₂ groups |

| ³J(F-H6') | 5 - 10 Hz | Through-bond connectivity |

| ⁴J(F-H3') | 2 - 5 Hz | Through-bond connectivity |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are exceptionally useful for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies. thermofisher.com

The vibrational spectrum of "this compound" is expected to be rich with characteristic bands corresponding to its constituent parts.

Nitro (NO₂) Group Vibrations: The two nitro groups give rise to some of the most intense and easily identifiable bands in the IR spectrum. researchgate.net

Asymmetric Stretching (νas NO₂): A very strong absorption is expected in the range of 1520-1560 cm⁻¹.

Symmetric Stretching (νs NO₂): A strong absorption is anticipated between 1340-1370 cm⁻¹. nih.gov The precise positions of these bands can be influenced by conjugation with the aromatic ring.

Fluoro (C-F) Group Vibrations: The aryl C-F stretching vibration typically produces a strong band in the IR spectrum, usually found in the 1200-1270 cm⁻¹ region.

Thiophene Moiety Vibrations: The thiophene ring has several characteristic vibrational modes. epstem.netnist.gov

C-H Stretching (ν C-H): Aromatic C-H stretches appear above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ range. udel.edu

C=C Ring Stretching (ν C=C): These vibrations occur in the 1500-1600 cm⁻¹ region and may sometimes overlap with the aromatic stretching of the phenyl ring.

C-S Stretching (ν C-S): These modes are typically weaker and appear at lower frequencies, often in the 800-600 cm⁻¹ range.

The following table details the expected key vibrational bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric Stretch | Nitro (NO₂) | 1520 - 1560 | Strong |

| Symmetric Stretch | Nitro (NO₂) | 1340 - 1370 | Strong |

| Ring C=C Stretch | Aromatic (Phenyl & Thiophene) | 1580 - 1610, 1450 - 1510 | Medium - Strong |

| C-F Stretch | Aryl-Fluoride | 1200 - 1270 | Strong |

| C-H Stretch | Aromatic (Phenyl & Thiophene) | 3050 - 3100 | Medium - Weak |

| C-H Out-of-Plane Bend | Aromatic | 750 - 900 | Strong |

| C-S Stretch | Thiophene | 600 - 800 | Weak - Medium |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The compound "this compound" is a classic example of a donor-π-acceptor (D-π-A) system. The electron-rich thiophene ring acts as the electron donor (D), while the heavily electron-deficient dinitrophenyl ring serves as the strong electron acceptor (A). iphy.ac.cn

This electronic architecture gives rise to a significant intramolecular charge transfer (ICT) transition. Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the thiophene moiety (the HOMO, or Highest Occupied Molecular Orbital) to an orbital largely centered on the dinitrophenyl ring (the LUMO, or Lowest Unoccupied Molecular Orbital). fonlo.org

UV-Vis Absorption: The UV-Vis spectrum is expected to be dominated by a broad, intense absorption band in the visible or near-UV region, corresponding to this ICT transition. This transition is responsible for the color of the compound. The position of the absorption maximum (λmax) is sensitive to solvent polarity, often exhibiting a red shift (bathochromism) in more polar solvents, a phenomenon known as solvatochromism. This shift occurs because the more polar excited state is stabilized to a greater extent by polar solvents than the ground state. iphy.ac.cn

Fluorescence Spectroscopy: Fluorescence occurs when a molecule returns from an excited electronic state to the ground state via the emission of a photon. Many highly conjugated D-π-A systems are fluorescent. However, aromatic nitro compounds are well-known to be efficient quenchers of fluorescence, often leading to very low quantum yields or a complete absence of emission. This is due to the promotion of rapid, non-radiative decay pathways (such as intersystem crossing to a triplet state). Therefore, "this compound" is expected to exhibit weak fluorescence, if any. If emission is observed, it would likely show a large Stokes shift (the energy difference between the absorption and emission maxima) and pronounced solvatochromism, characteristic of an ICT excited state. nih.gov

Analysis of Electronic Transitions and Excited State Properties

The electronic absorption and emission spectra of thiophene-based donor-π-acceptor (D-π-A) systems, to which "this compound" belongs, are characterized by intramolecular charge transfer (ICT) transitions. The absorption spectrum is typically dominated by a strong π-π* transition within the conjugated system. For analogous thiophene derivatives, the main absorption peaks are observed in the visible region, with their precise location influenced by the electronic nature of the substituent groups.

Upon photoexcitation, these molecules transition to an excited state with a significant charge transfer character. The subsequent fluorescence emission is often characterized by a large Stokes shift, indicating a substantial difference in the geometry and electronic distribution between the ground and excited states. The excited state properties, such as fluorescence quantum yield and lifetime, are sensitive to the molecular environment and the efficiency of non-radiative decay pathways. For similar D-π-A thiophene compounds, quantum chemical calculations have been employed to elucidate the nature of the electronic states and the transitions between them, revealing that the emission can originate from both the first (S1) and second (S2) excited states. nih.gov

Table 1: Hypothetical Electronic Transition Data for this compound

| Parameter | Value |

|---|---|

| Absorption Maximum (λabs) | ~450 nm |

| Molar Extinction Coefficient (ε) | ~25,000 M-1cm-1 |

| Emission Maximum (λem) | ~550 nm |

| Stokes Shift | ~100 nm |

| Fluorescence Quantum Yield (Φf) | ~0.20 |

Note: This data is illustrative and based on typical values for similar thiophene-based D-π-A compounds.

Solvatochromic Studies and their Relation to Molecular Polarity

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of compounds with a significant change in dipole moment upon electronic transition. In D-π-A systems like "this compound," the excited state is generally more polar than the ground state due to the ICT process. This leads to a pronounced positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases.

This red shift is a result of the stabilization of the more polar excited state by polar solvent molecules. The extent of this shift can be correlated with solvent polarity parameters, such as the Kamlet-Taft or Catalán scales, to provide quantitative insights into the specific and non-specific solute-solvent interactions. rsc.orgnih.gov Such studies have shown that for similar thiophene derivatives, both solvent dipolarity/polarizability and specific interactions like hydrogen bonding can influence the photophysical properties. rsc.orgnih.gov The large change in dipole moment from the ground to the excited state is a key characteristic that can be quantified through these solvatochromic studies. rsc.orgresearchgate.net

Table 2: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|---|

| n-Hexane | 0.009 | 440 | 510 |

| Toluene | 0.099 | 445 | 525 |

| Dichloromethane | 0.309 | 450 | 540 |

| Acetonitrile (B52724) | 0.460 | 455 | 560 |

Note: This data is illustrative and based on typical trends observed for solvatochromic thiophene derivatives.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds. For "this compound," HRMS would provide a highly accurate mass measurement, allowing for the determination of its elemental composition with a high degree of confidence. This technique can achieve mass resolving powers of up to several hundred thousand, enabling the differentiation of molecules with very similar nominal masses. aps.org

In addition to the precise molecular weight, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation, likely involving the loss of the nitro groups (NO2) and cleavage of the bond between the thiophene and dinitrophenyl rings. The analysis of these fragment ions helps to confirm the connectivity of the different structural moieties within the molecule. The NIST WebBook provides extensive mass spectral data for thiophene itself, which can serve as a reference for the fragmentation of the thiophene core. nist.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C10H5FN2O4S)

| Parameter | Value |

|---|---|

| Calculated Exact Mass | 284.0009 |

| Monoisotopic Mass | 283.9985 |

| Major Predicted Fragment 1 (M-NO2)+ | m/z 238.0040 |

| Major Predicted Fragment 2 (M-2NO2)+ | m/z 192.0071 |

Note: The fragmentation data is predictive and based on common fragmentation pathways for similar aromatic nitro compounds.

Computational Chemistry and Theoretical Modeling of 3 5 Fluoro 2,4 Dinitrophenyl Thiophene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, orbital energies, and other key molecular properties.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. aps.org It is favored for its balance of accuracy and computational efficiency. A typical DFT analysis of 3-(5-Fluoro-2,4-dinitrophenyl)thiophene would involve optimizing the molecule's geometry to find its lowest energy conformation.

From this optimized structure, a range of ground-state properties would be calculated. These include the distribution of electrons, electrostatic potential, and the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a critical parameter, providing insight into the molecule's chemical reactivity and electronic excitation properties. researchgate.net For similar thiophene (B33073) derivatives, DFT calculations have been instrumental in understanding their potential as materials for optoelectronic applications. jmaterenvironsci.com

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Value (in eV) | Indicates the ability to donate an electron. |

| LUMO Energy | Value (in eV) | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Value (in eV) | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | Value (in Debye) | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | Values for each atom | Provides insight into the partial charge distribution. |

| Note: This table is illustrative. The values are placeholders as specific computational data for this compound is not available. |

Ab Initio Methods for High-Accuracy Calculations of Molecular Parameters

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parametrization. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide highly accurate calculations of molecular parameters. These methods would be employed to refine the geometric parameters (bond lengths, bond angles) and energies obtained from DFT, offering a benchmark for the accuracy of less computationally intensive methods.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the dynamic behavior of molecules and their interactions.

Torsional Barriers and Preferred Conformations of the Biaryl System

The single bond connecting the thiophene and dinitrophenyl rings in this compound allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis would focus on calculating the energy associated with the rotation around this bond (the torsional or dihedral angle). By constructing a potential energy surface, the most stable, low-energy conformations can be identified, as well as the energy barriers that separate them. Such studies are crucial for understanding how the molecule's shape influences its properties and interactions. researchgate.net

Table 2: Hypothetical Conformational Analysis Data

| Parameter | Predicted Value | Significance |

| Preferred Dihedral Angle | Value (in degrees) | The most stable rotational arrangement of the two rings. |

| Rotational Energy Barrier | Value (in kcal/mol) | The energy required to rotate from one stable conformation to another. |

| Note: This table is illustrative. The values are placeholders as specific computational data for this compound is not available. |

Intermolecular Interactions and Crystal Packing Predictions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. For this compound, MD simulations could be used to predict how multiple molecules would interact and arrange themselves in a condensed phase, such as a crystal. These simulations can identify key intermolecular forces, like hydrogen bonds or π-stacking interactions, which govern the packing structure. Hirshfeld surface analysis is another computational tool often used to visualize and quantify intermolecular contacts in crystal structures. researchgate.net

Reaction Pathway Modeling and Transition State Theory

Computational modeling can also be used to study the chemical reactions of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate. Using Transition State Theory, the activation energy can be calculated, providing a theoretical estimate of the reaction rate. These methods are invaluable for understanding reaction mechanisms and predicting chemical reactivity. nih.gov

Elucidation of SNAr and Electrophilic Substitution Mechanisms

The structure of this compound suggests two primary avenues of reactivity: Nucleophilic Aromatic Substitution (SNAr) on the phenyl ring and Electrophilic Aromatic Substitution on the thiophene ring.

Nucleophilic Aromatic Substitution (SNAr): The 5-fluoro-2,4-dinitrophenyl group is highly activated for SNAr reactions. This is due to the presence of two potent electron-withdrawing nitro (-NO₂) groups positioned ortho and para to the fluorine atom. libretexts.org The generally accepted mechanism for this reaction is a two-step addition-elimination process. libretexts.org

Addition of Nucleophile: A nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the phenyl ring is temporarily disrupted in this step.

Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized through resonance, with significant delocalization onto the oxygen atoms of the nitro groups. libretexts.org This stabilization is crucial for the feasibility of the reaction.

Restoration of Aromaticity: The fluorine atom, acting as a leaving group, is eliminated, and the aromaticity of the phenyl ring is restored to yield the substituted product.

Computational models can elucidate this pathway by calculating the structures and energies of the transition states and the Meisenheimer intermediate, confirming that the initial nucleophilic attack is typically the rate-determining step. masterorganicchemistry.com

Electrophilic Aromatic Substitution: The thiophene ring is an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene (B151609). wikipedia.orgpearson.com Substitution typically occurs at the C2 and C5 positions, which are flanking the sulfur atom. However, in this compound, the C3 position is occupied by the bulky and deactivating dinitrophenyl group. This substituent is expected to sterically hinder attack at the C2 position and electronically deactivate the entire ring towards electrophiles. Therefore, electrophilic substitution would be predicted to occur preferentially at the C5 position, if at all, under forcing conditions.

Prediction of Kinetic and Thermodynamic Parameters for Key Reactions

While specific experimental kinetic data for reactions involving this compound is not extensively documented, theoretical calculations can predict these parameters. Using methods like Density Functional Theory (DFT), it is possible to compute the Gibbs free energy barriers (ΔG‡) for reactions such as the SNAr mechanism. nih.gov

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus, which are influenced by the local electronic environment. For this compound, distinct signals would be predicted for the protons on the thiophene ring and the phenyl ring, with the electron-withdrawing effects of the nitro and fluoro groups causing downfield shifts for the phenyl protons.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov The molecule is expected to exhibit strong absorption bands resulting from π-π* transitions within the aromatic rings and intramolecular charge transfer (ICT) between the electron-rich thiophene donor and the electron-deficient dinitrophenyl acceptor. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies corresponding to IR absorption can be calculated computationally. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule's functional groups.

The following table summarizes the expected IR absorption regions for the key functional groups in the molecule.

| Functional Group | Bond | Type of Vibration | Predicted Wavenumber (cm⁻¹) |

| Nitro Group | N-O | Asymmetric Stretch | 1500-1570 |

| Nitro Group | N-O | Symmetric Stretch | 1300-1370 |

| Aromatic Ring | C=C | Stretch | 1400-1600 |

| Thiophene Ring | C-H | Stretch | ~3100 |

| Phenyl Ring | C-H | Stretch | ~3000-3100 |

| Fluoro Aromatic | C-F | Stretch | 1100-1250 |

Validation of Experimental Data through Theoretical Prediction

A critical application of computational spectroscopy is the validation of experimental results. When experimental spectra are obtained, theoretical predictions can confirm the structural assignment. For instance, studies on other substituted thiophenes, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have shown that geometric parameters and vibrational frequencies calculated via DFT methods are in excellent agreement with experimental data from X-ray crystallography, FT-IR, and Raman spectroscopy. researchgate.net Should experimental data for this compound become available, a similar computational approach would be employed to verify the identity and purity of the compound.

Theoretical Basis for Structure-Property Relationships

The chemical properties and reactivity of this compound are a direct consequence of its molecular structure. Theoretical analysis provides a fundamental understanding of these relationships.

Electronic Effects of Substituents on Aromatic and Heteroaromatic Ring Systems

The molecule's structure features a classic donor-acceptor system. The thiophene ring acts as an electron donor (a π-excessive system), while the 5-fluoro-2,4-dinitrophenyl group is a powerful electron acceptor.

Electron-Withdrawing Groups (EWG): The two -NO₂ groups and the fluorine atom exert strong electron-withdrawing effects on the phenyl ring. The nitro groups withdraw electron density through both the inductive effect (-I) and the resonance effect (-M). The fluorine atom primarily acts through a very strong -I effect. This combined action makes the phenyl ring highly electron-deficient (electrophilic) and activates it for nucleophilic attack.

Electron-Donating System: The thiophene ring, with the lone pairs on the sulfur atom participating in the aromatic sextet, is an electron-rich system that can donate electron density into the attached phenyl ring. wikipedia.org

This electronic push-pull interaction is fundamental to the molecule's properties, influencing its reactivity, spectroscopic characteristics, and potential applications in materials science.

Aromaticity Analysis of Thiophene and Phenyl Moieties

Both the thiophene and phenyl rings in the molecule are aromatic, a key factor in their stability and reactivity.

Thiophene: Thiophene is a five-membered aromatic heterocycle that fulfills Hückel's rule (4n+2 π electrons, with n=1 for a total of 6 π electrons). pharmaguideline.com One of the sulfur atom's lone pairs participates in the delocalized π-system. While aromatic, theoretical calculations suggest its aromaticity is less pronounced than that of benzene. wikipedia.org The order of aromaticity among similar five-membered heterocycles is generally considered to be Thiophene > Pyrrole > Furan. pharmaguideline.comslideshare.net

Phenyl Moiety: The phenyl ring is the archetypal aromatic system. The presence of the strong electron-withdrawing substituents reduces the electron density within the ring, but it does not disrupt the cyclic, planar, 6-π-electron system required for aromaticity. The connection to the thiophene ring at the C3 position will modulate the electron distribution but maintain the fundamental aromatic character of both rings.

Derivatization and Chemical Functionalization Strategies for Expanding the Molecular Diversity

Strategic C-F Bond Activation and Subsequent Functionalization for Advanced Building Blocks

The carbon-fluorine bond in 3-(5-fluoro-2,4-dinitrophenyl)thiophene is a key target for derivatization, primarily through nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the two nitro groups in the ortho and para positions significantly activates the fluorinated carbon for nucleophilic attack. This enhanced reactivity allows for the displacement of the fluoride (B91410) ion by a wide array of nucleophiles under relatively mild conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov

A variety of nucleophiles can be employed for this transformation, leading to a diverse set of functionalized products. For instance, reactions with alkoxides (e.g., sodium methoxide, sodium ethoxide) would yield the corresponding alkoxy derivatives. Similarly, treatment with thiols in the presence of a base would lead to the formation of thioethers. Amines, both primary and secondary, can also readily displace the fluorine to afford the corresponding N-substituted aniline (B41778) derivatives. beilstein-journals.org

| Nucleophile | Reagents and Conditions | Product Type |

| Alkoxides (RO⁻) | ROH, base (e.g., NaH, K₂CO₃) | 3-(5-Alkoxy-2,4-dinitrophenyl)thiophene |

| Thiolates (RS⁻) | RSH, base (e.g., K₂CO₃) in DMF | 3-(5-Alkylthio-2,4-dinitrophenyl)thiophene |

| Amines (R₂NH) | R₂NH, base (e.g., K₂CO₃) in DMF | 3-(5-(Dialkylamino)-2,4-dinitrophenyl)thiophene |

| Phenoxides (ArO⁻) | ArOH, base (e.g., K₂CO₃) in DMF | 3-(5-Aryloxy-2,4-dinitrophenyl)thiophene |

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on this compound

The successful execution of these SNAr reactions provides a straightforward and efficient method for introducing a wide range of functional groups at the 5-position of the dinitrophenyl ring, thereby creating a library of advanced building blocks for further synthetic transformations.

Directed Ortho-Metallation and Further Functionalization of the Thiophene (B33073) Ring

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of 3-substituted thiophenes, the substituent at the 3-position can direct the deprotonation to either the C2 or C4 position of the thiophene ring. The dinitrophenyl group, being electron-withdrawing, is expected to increase the acidity of the protons on the thiophene ring.

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups onto the thiophene ring.

| Electrophile | Reagent | Introduced Functional Group |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl/Hydroxyaryl |

| Alkyl halides | RX | Alkyl |

| Silyl halides | R₃SiCl | Silyl |

| Boronic esters | B(OR)₃ | Boronic acid |

Table 2: Potential Electrophiles for Quenching the Lithiated Thiophene Intermediate

This DoM strategy offers a versatile route to functionalize the thiophene ring of this compound, providing access to a new set of derivatives with modified electronic and steric properties.

Nitro Group Reduction and Subsequent Amination/Functionalization

The two nitro groups on the phenyl ring are prime candidates for chemical transformation, most notably through reduction to amino groups. The selective reduction of one or both nitro groups opens up a vast landscape of subsequent functionalization possibilities.

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation in organic synthesis. jsynthchem.comjsynthchem.com A variety of reducing agents can be employed, and the choice of reagent can sometimes allow for the selective reduction of one nitro group over the other. For instance, reagents like sodium sulfide (B99878) (Na₂S) or tin(II) chloride (SnCl₂) are known to selectively reduce one nitro group in the presence of another, particularly when there are differences in steric hindrance or electronic environment. researchgate.net

Given the substitution pattern of this compound, it is likely that the nitro group at the 4-position would be preferentially reduced due to being less sterically hindered than the nitro group at the 2-position.

| Reducing Agent | Conditions | Outcome |

| SnCl₂ / HCl | Reduction of one or both nitro groups | |

| Na₂S / H₂O, EtOH | Selective reduction of one nitro group | |

| H₂, Pd/C | Reduction of both nitro groups | |

| Fe / NH₄Cl | Reduction of both nitro groups |

Table 3: Common Reagents for the Reduction of Nitro Groups

The resulting aminophenylthiophene derivatives are valuable intermediates for a host of further chemical modifications.

The newly formed amino groups can serve as handles for a variety of coupling reactions, enabling the construction of more complex molecular architectures. For example, the amino group can be diazotized and then subjected to Sandmeyer or Suzuki-Miyaura coupling reactions to introduce a wide range of substituents. mdpi.commasterorganicchemistry.comresearchgate.netyoutube.comacs.org

Furthermore, the amino group can undergo acylation with various acyl chlorides or anhydrides to form amides. These amides can then participate in further transformations. The Suzuki-Miyaura cross-coupling reaction is particularly useful for forming carbon-carbon bonds. For this, the aminophenylthiophene derivative would first need to be converted into a halide or a boronic acid/ester.

| Reaction Type | Reagents | Resulting Structure |

| Acylation | RCOCl, pyridine | Amide formation |

| Diazotization followed by Sandmeyer | 1. NaNO₂, HCl; 2. CuX (X = Cl, Br, CN) | Introduction of halides or nitrile |

| Suzuki-Miyaura Coupling (of the corresponding halide) | Arylboronic acid, Pd catalyst, base | Biaryl formation |

Table 4: Subsequent Coupling Reactions of Aminophenylthiophene Derivatives

These coupling strategies significantly expand the molecular diversity that can be achieved from the this compound scaffold.

Design of Multi-Component Systems Incorporating the Thiophene-Phenyl Scaffold

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov The functional groups present in the derivatives of this compound can be strategically utilized in the design of novel MCRs.

For instance, an aminophenylthiophene derivative, synthesized via nitro group reduction, could be a component in a Passerini or Ugi reaction. The Passerini reaction involves the reaction of a carboxylic acid, an isocyanide, and an aldehyde or ketone. The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid.

By incorporating the thiophene-phenyl scaffold into these MCRs, it is possible to rapidly generate libraries of complex molecules with a high degree of structural diversity. For example, the amino group of a reduced derivative could serve as the amine component in a Ugi reaction, leading to the formation of a complex peptide-like structure attached to the thiophene-phenyl core.

The design of such multi-component systems represents a highly efficient approach to expanding the chemical space around the this compound core, opening up new avenues for the discovery of molecules with novel properties.

Advanced Materials Science Applications and Chemical Design Principles

Precursor for Optoelectronic Materials (e.g., conjugated polymers, small molecule semiconductors)

Thiophene-based molecules are foundational materials in the field of organic electronics due to their excellent charge transport capabilities, high stability, and synthetic versatility. rsc.orgnih.gov The title compound, 3-(5-Fluoro-2,4-dinitrophenyl)thiophene, is designed as a building block for creating sophisticated optoelectronic materials. Its intrinsic D-π-A architecture, where the thiophene (B33073) ring acts as the electron donor and the dinitrophenyl moiety serves as a powerful electron acceptor, is a key feature for application in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgtaylorfrancis.com

The presence of the strongly electron-withdrawing dinitrophenyl and fluoro substituents is expected to significantly lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification is crucial for designing n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) semiconductors, as it facilitates electron injection from common electrodes. researchgate.net

Table 1: Predicted Effects of Functional Groups on Optoelectronic Properties

| Component | Function | Effect on HOMO Level | Effect on LUMO Level | Expected Impact on Charge Transport |

|---|---|---|---|---|

| Thiophene | Electron Donor (π-bridge) | Relatively High Energy | Relatively High Energy | Facilitates hole transport in its native state |

| 2,4-Dinitrophenyl | Strong Electron Acceptor | Significantly Lowers | Significantly Lowers | Promotes n-type (electron) transport |

| Fluoro Group | Electron-Withdrawing Group | Lowers | Lowers | Enhances electron affinity and stability |

The design of this compound incorporates key principles to govern its charge transport and light-emitting capabilities.

Charge Transport: Efficient charge transport in organic semiconductors depends on both intramolecular (electronic structure) and intermolecular (molecular packing) factors. nih.govmdpi.comnih.gov

Intramolecular: The strong polarization within the molecule, induced by the potent acceptor group, creates a large dipole moment. The electron-withdrawing nature of the dinitrophenyl and fluoro groups is designed to lower the LUMO energy level significantly, which is a primary strategy for improving electron injection and transport in n-type materials. researchgate.net

Intermolecular: The planar structure of the thiophene and phenyl rings can facilitate close π-π stacking in the solid state. This stacking creates pathways for charge carriers to hop between adjacent molecules, a critical factor for high charge carrier mobility. nih.gov The specific arrangement and orientation of molecules in the solid state will ultimately determine the efficiency of charge percolation through the material. nih.gov

Light Emission: The light emission properties are governed by the intramolecular charge transfer (ICT) character of the molecule. nih.govrsc.org

Upon photoexcitation, an electron is promoted from the HOMO, which is primarily localized on the thiophene donor, to the LUMO, which is concentrated on the dinitrophenyl acceptor. This excited state has a very large dipole moment. nih.gov

The relaxation of this ICT state can occur via fluorescence, typically resulting in emission that is highly sensitive to the polarity of the surrounding environment (solvatochromism). rsc.org However, strong D-A systems can also be prone to non-radiative decay pathways, which may quench fluorescence, making them more suitable for applications where light emission is not the primary function, such as transistors or photodetectors.

A key application for a molecule like this compound is its use as a monomeric unit for the synthesis of conjugated polymers. nih.govrsc.org By adding reactive sites (e.g., bromine or boronic ester groups) to the thiophene ring, it can be readily incorporated into polymer backbones using modern cross-coupling reactions like Suzuki or Stille polymerizations. nih.govrsc.org

This approach allows for the creation of donor-acceptor copolymers, which are a dominant class of materials in organic electronics. northwestern.edu By pairing this strongly electron-accepting monomer with various electron-donating co-monomers, chemists can precisely tune the properties of the resulting polymer.

Band Gap Engineering: The energy of the HOMO of the polymer will be determined by the donor unit, while the LUMO will be set by the acceptor unit (in this case, the dinitrophenyl-thiophene moiety). This separation allows for precise control over the polymer's band gap, and thus its absorption spectrum and color. nih.gov

Morphology Control: The choice of co-monomer and any attached side chains influences the polymer's solubility, processability, and solid-state morphology, all of which are critical for device performance. researchgate.net

Components in Functional Dyes and Pigments for Chemical Applications

The pronounced D-π-A structure of this compound makes it an inherent chromophore, meaning it strongly absorbs light in the visible spectrum. researchgate.netsapub.org This characteristic makes it a candidate for use in functional dyes and pigments. The intense color arises from the strong ICT transition from the thiophene ring to the dinitrophenyl ring. nih.gov Such dyes are of interest for applications where a strong, specific color response is needed.

The absorption and emission wavelengths of this chromophore can be rationally tuned by modifying its chemical structure. The principle of ICT dictates that increasing the electron-donating strength of the donor or the electron-accepting strength of the acceptor will lead to a lower energy transition, shifting the absorption to longer wavelengths (a bathochromic or red shift). rsc.orgmdpi.com

Furthermore, D-π-A dyes like this exhibit strong solvatochromism, where their absorption and, more dramatically, their fluorescence spectra shift depending on the polarity of the solvent. rsc.orgtorvergata.itresearchgate.net This is because the highly polar excited state is stabilized more effectively by polar solvents than the less polar ground state, thus lowering the energy of the transition. nih.gov This property can be exploited for sensing applications or to create materials whose color responds to their environment.

Table 2: Illustrative Solvatochromic Effects on Absorption Maximum (λmax)

| Solvent | Polarity (Illustrative) | Expected λmax (nm) | Reason |

|---|---|---|---|

| Hexane | Non-polar | Shorter Wavelength (e.g., ~400 nm) | Minimal stabilization of the polar excited state. |

| Toluene | Low Polarity | Intermediate Wavelength (e.g., ~420 nm) | Slight stabilization of the excited state. |

| Dichloromethane | Polar Aprotic | Longer Wavelength (e.g., ~450 nm) | Significant stabilization of the excited state. |

| Acetonitrile (B52724) | High Polarity Aprotic | Even Longer Wavelength (e.g., ~470 nm) | Strong stabilization of the excited state. |

Chemosensory Applications for Specific Analyte Detection (non-biological)

The 5-fluoro-2,4-dinitrophenyl moiety is a well-established reactive group for the detection of nucleophilic analytes. mdpi.comresearchgate.net The electron-deficient aromatic ring, activated by two powerful nitro groups, makes the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netbeilstein-journals.org This reactivity forms the basis for designing chemosensors where the reaction with a specific analyte triggers a measurable change in the molecule's optical properties. researchgate.net

Recognition Unit: The recognition unit is the electrophilic 2,4-dinitrophenyl ring itself. The fluorine atom serves as a leaving group. This unit is particularly reactive towards soft nucleophiles like thiols (R-SH) and primary or secondary amines (R-NH2). nih.gov

Transduction Mechanism: The sensing mechanism is the SNAr reaction. When a nucleophilic analyte attacks the carbon atom bearing the fluorine, the fluorine is displaced. This permanently alters the electronic structure of the acceptor part of the molecule. The substitution of fluorine with a more electron-donating group (like a thioether or an amine) reduces the electron-accepting strength of the phenyl ring. This change modulates the energy of the ICT transition, resulting in a distinct and observable color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). mdpi.commdpi.com For example, reaction with a thiol would lead to a significant red-shift in the absorption spectrum, causing a visual color change from yellow to red or purple.

Table 3: Potential Chemosensory Responses via SNAr Reaction

| Analyte Class | Example Analyte | Reaction Product | Expected Spectroscopic Change | Sensing Mode |

|---|---|---|---|---|

| Thiols | Cysteine, Glutathione | Thioether derivative | Large bathochromic shift in absorption (e.g., >100 nm) | Colorimetric |

| Amines | Alkylamines | Amino derivative | Significant bathochromic shift in absorption | Colorimetric |

| Cyanide | CN- | Cyano derivative | Change in absorption/fluorescence | Colorimetric/Fluorometric |

Selectivity and Sensitivity Considerations in Chemical Sensing

There is no available research data on the use of this compound as a chemical sensor. The electron-withdrawing nature of the dinitrophenyl group combined with the thiophene moiety could theoretically make it responsive to certain analytes, potentially through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are common in fluorescent sensors. However, its selectivity for specific ions or molecules, its sensitivity, and its detection limits have not been experimentally determined.

Ligands in Coordination Chemistry or Catalysis

The potential for this compound to act as a ligand in coordination chemistry or catalysis has not been explored in the scientific literature. While the sulfur atom in the thiophene ring and the oxygen atoms of the nitro groups possess lone pairs of electrons that could coordinate to metal centers, no studies have been published detailing the synthesis or characterization of any such metal complexes.

No studies have been conducted to investigate the chelating properties of this compound. Chelation typically requires multiple coordinating atoms positioned to form a stable ring structure with a central metal ion. The specific geometry and electronic properties of this molecule would dictate its ability to act as a chelating ligand, but this has not been the subject of any research.

There are no reports of this compound being used as a building block or linker in the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies. The synthesis of MOFs and supramolecular structures relies on the predictable coordination of organic linkers with metal nodes. While thiophene-based linkers are utilized in this field, the specific properties and suitability of this compound for creating such ordered, porous structures have not been investigated.

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

In-Situ Spectroscopic Techniques for Real-Time Reaction Kinetics (e.g., FT-IR, UV-Vis)

In-situ spectroscopic methods are invaluable for monitoring the progress of a chemical reaction in real-time without the need for sample extraction. This allows for the precise determination of reaction kinetics, identification of transient intermediates, and optimization of reaction conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Real-time FT-IR spectroscopy can track the synthesis of 3-(5-Fluoro-2,4-dinitrophenyl)thiophene by monitoring the disappearance of reactant-specific vibrational bands and the concurrent appearance of product-specific bands. In a potential synthesis, the key transformation would be the formation of a carbon-sulfur or carbon-carbon bond between the thiophene (B33073) and the dinitrophenyl ring, and the consumption of a C-F bond on the fluoro-dinitrophenyl precursor.

Key spectral changes to monitor would include:

Disappearance of Reactant Bands: A decrease in the intensity of the C-F stretching vibration (typically ~1200-1100 cm⁻¹) from the 1,5-difluoro-2,4-dinitrobenzene (B51812) starting material.